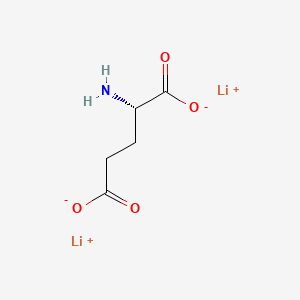

Lithium L-glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium L-glutamate is a compound that combines lithium, a mood stabilizer used in the treatment of psychiatric disorders, and L-glutamate, an excitatory neurotransmitter . Glutamate levels are found to be increased in mania and decreased in depression .

Molecular Structure Analysis

The molecular structure of this compound involves the combination of lithium ions and glutamate neurotransmitters . Lithium has been shown to change the inward and outward currents of glutamate receptors .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . In the context of metabolic pathways, the glutamine metabolic pathway plays a significant role in cell biosynthesis and bioenergetics .Aplicaciones Científicas De Investigación

Neuroprotection and Akt-1 Activity Modulation : Lithium can modulate the activity of the serine/threonine kinase Akt-1 and suppress glutamate-induced inhibition of this kinase in neurons. This modulation plays a crucial role in the mechanism of glutamate excitotoxicity and lithium neuroprotection (Chalecka‐Franaszek & Chuang, 1999).

Impact on Brain Chemistry in Bipolar Disorder : In the context of bipolar disorder, lithium treatment has been associated with specific changes in brain chemistry, such as gray matter Glx decreases and myo-inositol increases (Friedman et al., 2004).

Neuroprotection via Gene Expression Modulation : Long-term lithium treatment can suppress the expression of proapoptotic genes (p53 and Bax) while increasing the expression of the cytoprotective gene Bcl-2, indicating its role in neuroprotection against excitotoxicity (Chen & Chuang, 1999).

Influence on Anxiolytic Effects : Lithium can influence anxiolytic effects in mice, potentially linking NO and GSK-3 signaling in the regulation of anxiety-related behavior (Walia, Garg & Garg, 2019).

Structural Applications : Lithium L-hydrogen-α-glutamate has been studied for its structural properties, particularly in forming layer structures with asymmetrical tunnels, which may have implications in material sciences (Wiesbrock & Schmidbaur, 2003).

Protection Against Excitotoxicity : Chronic lithium treatment offers robust protection to neurons in the central nervous system against excitotoxicity by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx (Nonaka, Hough & Chuang, 1998).

Magnetic Resonance Spectroscopy and Brain Metabolites : Lithium's influence on brain metabolites has been studied using proton magnetic resonance spectroscopy, although results are not unequivocal in confirming its influence on metabolite changes in the brain (Szulc et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Future research could focus on understanding the precise action mechanisms of Lithium L-glutamate and its effects on the brain. This could lead to the development of more selective treatments that harness its neuroprotective potential while limiting contraindications . Additionally, the therapeutic mechanisms of lithium continue to be a worthy pursuit given that novel treatment targets for bipolar disorder and other neuroprogressive disorders are likely to be revealed .

Propiedades

Número CAS |

55695-80-2 |

|---|---|

Fórmula molecular |

C5H9LiNO4 |

Peso molecular |

154.1 g/mol |

Nombre IUPAC |

dilithium;(2S)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.Li/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |

Clave InChI |

NWCQRACPKRKMJG-DFWYDOINSA-N |

SMILES isomérico |

[Li].C(CC(=O)O)[C@@H](C(=O)O)N |

SMILES |

[Li+].[Li+].C(CC(=O)[O-])C(C(=O)[O-])N |

SMILES canónico |

[Li].C(CC(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Benzyl(dimethyl)silyl]methyl carbamate](/img/structure/B3053658.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)